Cas no 84127-04-8 (Bis(4-methoxyphenyl)phosphine)

Bis(4-methoxyphenyl)phosphine structure
Bis(4-methoxyphenyl)phosphine structure
Bis(4-methoxyphenyl)phosphine
84127-04-8
C14H15O2P
246.241464853287
MFCD15143653
859548
329762928

Bis(4-methoxyphenyl)phosphine Properties

Names and Identifiers

    • Bis(4-methoxyphenyl)phosphine
    • Bis(4-methoxyphenyl)phosphine (ACI)
    • Phosphine, bis(p-methoxyphenyl)- (7CI)
    • Bis(p-methoxyphenyl)phosphine
    • DB-333914
    • FWKICRREDMVWRF-UHFFFAOYSA-N
    • AKOS016006207
    • MFCD15143653
    • 84127-04-8
    • CS-W005517
    • DTXSID90463443
    • di-(4-methoxyphenyl)-phosphine
    • DS-2519
    • Bis(4-methoxyphenyl)phosphane
    • Bis-(4-methoxyphenyl)phosphine
    • SCHEMBL246794
    • BCP22565
    • +Expand
    • MFCD15143653
    • FWKICRREDMVWRF-UHFFFAOYSA-N
    • 1S/C14H15O2P/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10,17H,1-2H3
    • O(C)C1C=CC(PC2C=CC(OC)=CC=2)=CC=1

Computed Properties

  • 246.08096671g/mol
  • 0
  • 2
  • 4
  • 246.08096671g/mol
  • 17
  • 184
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.1
  • 18.5Ų

Experimental Properties

  • 36-40 °C
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c

Bis(4-methoxyphenyl)phosphine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004T8Y-100mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
100mg
$75.00 2024-04-21
A2B Chem LLC
AC23730-100mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
100mg
$445.00 2024-04-19
Aaron
AR004THA-100mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
100mg
$61.00
abcr
AB368914-500 mg
Bis(4-methoxyphenyl)phosphine, 95%; .
84127-04-8 95%
500mg
€262.00 2023-06-20
Alichem
A019122928-5g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
5g
$488.32 2023-08-31
eNovation Chemicals LLC
Y0985514-5g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
5g
$730 2022-10-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304750-500mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
500mg
¥1600.90 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B889436-500mg
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
500mg
¥1,764.00 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JU493-5g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
5g
4102CNY
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1083-1g
Bis(4-methoxyphenyl)phosphine
84127-04-8 95%
1g
¥3000.0 2024-07-19

Bis(4-methoxyphenyl)phosphine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pinacolborane Solvents: Acetonitrile ;  20 h, 60 °C
1.2 Reagents: Isopropanol
Reference
Rapid Metal-Free Formation of Free Phosphines from Phosphine Oxides
Provis-Evans, Cei B.; Emanuelsson, Emma A. C.; Webster, Ruth L., Advanced Synthesis & Catalysis, 2018, 360(20), 3999-4004

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 30 min, rt
1.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, 0 °C
1.4 Reagents: Sodium chloride Solvents: Water ;  5 min, 0 °C
Reference
Selective Dehydrocoupling of Phosphines by Lithium Chloride Carbenoids
Molitor, Sebastian; Becker, Julia; Gessner, Viktoria H., Journal of the American Chemical Society, 2014, 136(44), 15517-15520

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  40 min, 25 °C
1.2 Solvents: tert-Butyl methyl ether ;  10 min, rt; 10 min, rt; 10 min, rt; rt → 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min
Reference
A Superior Method for the Reduction of Secondary Phosphine Oxides
Busacca, Carl A.; Lorenz, Jon C.; Grinberg, Nelu; Haddad, Nizar; Hrapchak, Matt; et al, Organic Letters, 2005, 7(19), 4277-4280

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  10 min, rt; 2 h, rt
1.2 Solvents: tert-Butyl methyl ether ;  5 min, rt; 10 min, rt; rt → 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 5 °C
Reference
Copper-catalyzed C-P cross-coupling of secondary phosphines with (hetero)aromatic bromide
Li, Chun-Jing; Lu, Jing; Zhang, Zhi-Xun; Zhou, Kun; Li, Yan; et al, Research on Chemical Intermediates, 2018, 44(7), 4547-4562

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  15 min, 0 °C; 5 min, 0 °C
Reference
Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions
Liu, Weiping; Sahoo, Basudev; Spannenberg, Anke; Junge, Kathrin; Beller, Matthias, Angewandte Chemie, 2018, 57(36), 11673-11677

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  15 min, rt; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  15 min, 0 °C; 5 min, rt
Reference
Manganese catalyzed urea and polyurea synthesis using methanol as C1 source
Guo, Jiaxin; Tang, Jun; Xi, Hui; Zhao, Sheng-Yin; Liu, Weiping, Chinese Chemical Letters, 2023, 34(4),

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Pinacolborane Solvents: Acetonitrile ;  20 h, 60 °C
Reference
Hydrogen/Halogen Exchange of Phosphines for the Rapid Formation of Cyclopolyphosphines
Barrett, Adam N.; Woof, Callum R.; Goult, Christopher A.; Gasperini, Danila; Mahon, Mary F.; et al, Inorganic Chemistry, 2021, 60(21), 16826-16833

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  rt; 0.5 - 16 h, 35 °C
1.2 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  35 °C; 35 °C → 0 °C; 15 min, 0 °C
Reference
Facile, Catalytic Dehydrocoupling of Phosphines Using β-Diketiminate Iron(II) Complexes
King, Andrew K.; Buchard, Antoine; Mahon, Mary F.; Webster, Ruth L., Chemistry - A European Journal, 2015, 21(45), 15960-15963

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Hexane
1.3 Solvents: Diethyl ether
Reference
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Borinic acid, B,B-bis(2-chlorophenyl)- Solvents: Toluene ;  18 h, 80 °C
Reference
Metal-free reduction of phosphine oxides, sulfoxides, and N-oxides with hydrosilanes using a borinic acid precatalyst
Chardon, Aurelien; Maubert, Orianne; Rouden, Jacques; Blanchet, Jerome, ChemCatChem, 2017, 9(24), 4460-4464

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Xylene ;  rt; 100 °C; reflux
Reference
Electronic and steric effects of ligands as control elements for rhodium-catalyzed asymmetric hydrogenation
Herseczki, Zsanett; Gergely, Ildiko; Hegedues, Csaba; Szoellosy, Aron; Bakos, Jozsef, Tetrahedron: Asymmetry, 2004, 15(11), 1673-1676

Bis(4-methoxyphenyl)phosphine Raw materials

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Bis(4-methoxyphenyl)phosphine Suppliers

WEI SAI NUO HUA XUE JI SHU ( BEI JING ) Co., Ltd.
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